

2-Aminothiazole hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Aminothiazole hydrochloride

Cat. No.: B1265835

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Technical Guide: 2-Aminothiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-aminothiazole hydrochloride**, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its fundamental chemical properties, a comprehensive synthesis protocol, and its role in relevant biological pathways.

Core Chemical and Physical Data

2-Aminothiazole hydrochloride is the salt form of the heterocyclic amine 2-aminothiazole. The hydrochloride form often enhances solubility and stability for research and pharmaceutical applications.

Property	Value	Source
CAS Number	6142-05-8	[1][2]
Molecular Formula	C ₃ H ₅ ClN ₂ S	[1][2]
Molecular Weight	136.60 g/mol	[1][2]
Synonyms	Thiazol-2-amine hydrochloride, 1,3-Thiazol-2-amine hydrochloride	[1][2]

Synthesis of 2-Aminothiazole Hydrochloride:

Experimental Protocol

The synthesis of 2-aminothiazole is most commonly achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α -halocarbonyl compound with a thiourea derivative. The following protocol is adapted from established synthesis procedures for producing the free base, which is then converted to the hydrochloride salt.

Objective: To synthesize 2-aminothiazole from monochloroacetaldehyde and thiourea, followed by conversion to 2-aminothiazole hydrochloride.

Materials:

- Monochloroacetaldehyde (MCA)
- Thiourea
- 2-Propanol (water content: $\leq 0.3\%$)
- Sodium Bicarbonate (NaHCO_3)
- Sodium Hydroxide (NaOH), 20% aqueous solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric Acid (HCl)

Procedure:

Part 1: Synthesis of 2-Aminothiazole^[2]

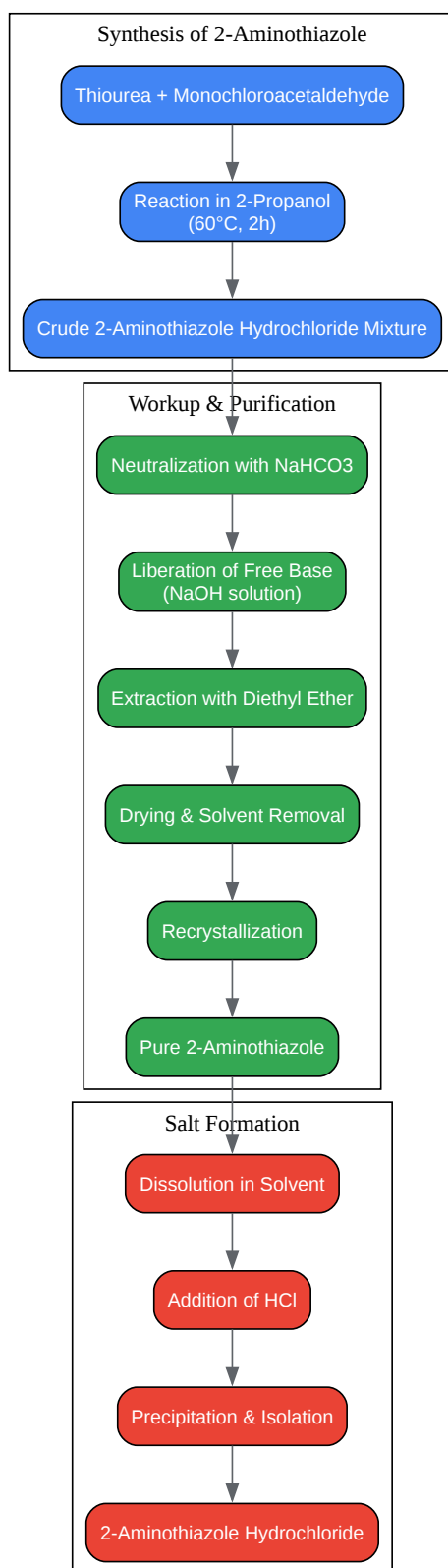
- **Reaction Setup:** In a 300 ml three-neck distillation flask equipped with a thermometer, a mechanical stirrer, and a reflux condenser, combine 20.6 g (0.27 mol) of thiourea and 200 ml of 2-propanol.

- Addition of Reactant: Add 22.0 g (0.28 mol) of monochloroacetaldehyde to the flask.
- Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 2.0 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Neutralization: After the reaction is complete, gradually add 25 g (0.30 mol) of sodium hydrogencarbonate to the reaction mixture. Continue stirring at 60°C for an additional 3 hours to neutralize the formed hydrohalic acid, resulting in the formation of **2-aminothiazole hydrochloride** as an intermediate in the mixture.
- Isolation of the Free Base:
 - To the crude reaction mixture containing **2-aminothiazole hydrochloride**, add 100 g of a 20% aqueous sodium hydroxide solution.
 - Stir the mixture for 1 hour at 30°C to liberate the free 2-aminothiazole base.
 - Transfer the mixture to a separatory funnel and perform liquid-liquid extraction five times using 100 ml of diethyl ether for each extraction.
 - Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Purification:
 - Filter to remove the drying agent.
 - Remove the solvent (diethyl ether) from the filtrate by rotary evaporation to yield the crude solid 2-aminothiazole.
 - The crude product can be further purified by recrystallization from a suitable solvent like benzene or ethanol to yield pure 2-aminothiazole.

Part 2: Formation of **2-Aminothiazole Hydrochloride**

- Salt Formation: Dissolve the purified 2-aminothiazole in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

- Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or pass dry hydrogen chloride gas through the solution while stirring.
- Precipitation and Isolation: The **2-aminothiazole hydrochloride** will precipitate out of the solution. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.



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Caption: Experimental workflow for the synthesis of **2-aminothiazole hydrochloride**.

Biological Activity and Signaling Pathways

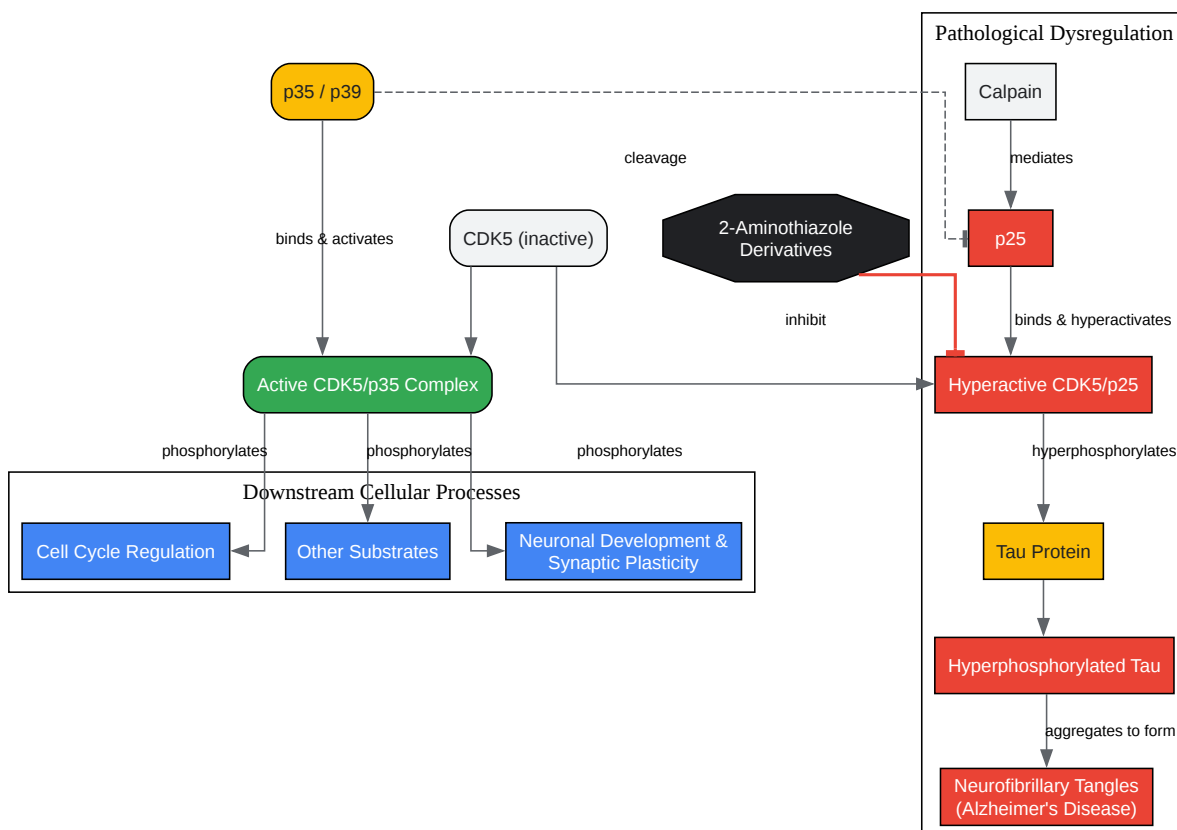
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

A significant area of research focuses on 2-aminothiazole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. One of the key targets is Cyclin-Dependent Kinase 5 (CDK5).

The Role of 2-Aminothiazole Derivatives as CDK5 Inhibitors

CDK5 is a proline-directed serine/threonine kinase that plays a vital role in neuronal development, migration, and synaptic plasticity. However, its dysregulation is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and in the progression of certain cancers.

In pathological conditions, CDK5 can be hyperactivated, leading to the hyperphosphorylation of target proteins such as Tau. This hyperphosphorylation causes the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. 2-Aminothiazole-based compounds have been developed as potent inhibitors of CDK5, aiming to normalize its activity and mitigate downstream pathological effects.



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Caption: CDK5 signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

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